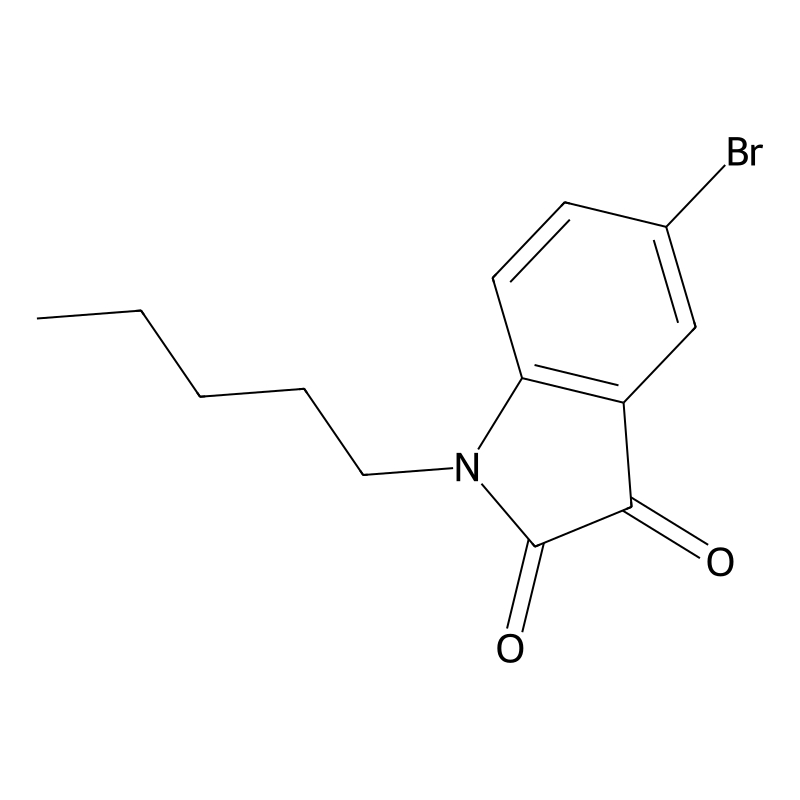

5-Bromo-1-pentylindole-2,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

There are commercial databases listing the compound, such as ChemSpider [], but no scientific literature directly referencing its use in research is publicly available. This doesn't necessarily negate its potential applications, but it does suggest it's a less-common molecule compared to others with similar structures.

Exploration through Similar Molecules

- 5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione: This molecule is commercially available and might be a useful starting point for research due to its structural similarity to 5-Bromo-1-pentylindole-2,3-dione.

- 1-Acetyl-5-bromo-1H-indole-2,3-dione: Research suggests this molecule may have antibacterial properties.

- 5-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione: This molecule is available from some suppliers and might be of interest for research on similar functionalities.

5-Bromo-1-pentylindole-2,3-dione is a synthetic derivative of indole, characterized by the presence of a bromine atom at the fifth position and a pentyl group attached to the first position of the indole ring. This compound features a bicyclic structure comprising a fused benzene and pyrrole ring, with carbonyl groups at the 2 and 3 positions, contributing to its unique chemical properties. Indole derivatives, including 5-bromo-1-pentylindole-2,3-dione, are notable for their diverse biological activities and are often investigated for their potential therapeutic applications.

- Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under appropriate conditions.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

- Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, altering its electronic properties.

Common Reagents and Conditions- Electrophilic Substitution: Halogens or nitrating agents.

- Nucleophilic Substitution: Sodium azide or thiols in polar solvents.

- Oxidation: Potassium permanganate or chromium trioxide.

- Reduction: Lithium aluminum hydride or sodium borohydride.

Indole derivatives are known for their broad spectrum of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

- Anticholinesterase

The specific biological activities of 5-bromo-1-pentylindole-2,3-dione may vary based on its interaction with different biological targets, including receptors and enzymes involved in various metabolic pathways.

Synthetic Routes

The synthesis of 5-bromo-1-pentylindole-2,3-dione typically involves the bromination of 1-pentylindole-2,3-dione. This reaction can be performed using bromine in solvents such as dichloromethane or methanol. The process may also utilize phase transfer catalysis to enhance reaction efficiency and yield.

Industrial Production

For large-scale production, automated systems may be employed to control reaction parameters precisely. Continuous flow reactors can improve both the efficiency and safety of the bromination process.

5-Bromo-1-pentylindole-2,3-dione is primarily used in research settings due to its potential pharmacological properties. Its applications include:

- Development of new therapeutic agents targeting various diseases.

- Investigation of its biological activity in cellular models.

- Synthesis of analogs for structure–activity relationship studies.

Research into the interactions of 5-bromo-1-pentylindole-2,3-dione with biological targets is ongoing. It is known to bind with high affinity to multiple receptors, influencing various biochemical pathways. These interactions may lead to changes in cellular metabolism and signaling processes, which are critical for understanding its therapeutic potential.

Several compounds share structural similarities with 5-bromo-1-pentylindole-2,3-dione. Here are some notable examples:

| Compound Name | Key Differences |

|---|---|

| 5-Bromoindole-2,3-dione | Lacks the pentyl group; less lipophilic |

| 1-Pentylindole-2,3-dione | Lacks the bromine atom; affects reactivity |

| 5-Chloro-1-pentylindole-2,3-dione | Contains chlorine instead of bromine |

| 5-Bromo-1-butylindoline-2,3-dione | Shorter alkyl chain (butyl vs. pentyl) |

| 5-Bromo-1-propylindoline-2,3-dione | Shorter alkyl chain (propyl vs. pentyl) |

Uniqueness

5-Bromo-1-pentylindole-2,3-dione's uniqueness lies in its combination of both a bromine atom and a pentyl group. The bromine enhances its reactivity in electrophilic and nucleophilic substitution reactions while the pentyl group increases lipophilicity, potentially improving interaction with biological membranes. This dual characteristic makes it an interesting candidate for further pharmacological exploration compared to its analogs .

Isatin (1H-indole-2,3-dione), first synthesized in 1840 by Erdman and Laurent via nitric acid oxidation of indigo dye, represents a foundational heterocyclic compound in organic chemistry. Its derivatives have been studied extensively since the early 20th century, particularly after Sandmeyer’s 1919 method for synthesizing substituted isatins. The discovery of natural isatin in plants (Isatis spp., Couroupita guianensis) and humans (as an adrenaline metabolite) spurred interest in its pharmacological potential.

The development of 5-bromo-1-pentylindole-2,3-dione emerged from efforts to enhance the bioactivity of isatin through strategic substitutions. Bromination at the C5 position and N1-pentylation became focal points due to their electronic and steric effects, which optimize interactions with biological targets such as enzymes and receptors.

Chemical Classification and Significance of 5-Bromo-1-pentylindole-2,3-dione

5-Bromo-1-pentylindole-2,3-dione (C₁₃H₁₄BrNO₂, MW 296.16 g/mol) belongs to the N-alkylated 5-haloisatin class. Its structure features:

- A bicyclic indole-2,3-dione core.

- A bromine atom at C5, enhancing electrophilicity.

- A pentyl chain at N1, increasing lipophilicity (LogP ≈ 2.8).

Table 1: Key Molecular Properties

| Property | Isatin | 5-Bromo-1-pentylindole-2,3-dione |

|---|---|---|

| Molecular Formula | C₈H₅NO₂ | C₁₃H₁₄BrNO₂ |

| Molecular Weight (g/mol) | 147.13 | 296.16 |

| Substitutions | None | C5-Br, N1-pentyl |

| Bioactivity | Moderate | Enhanced target specificity |

This derivative’s significance lies in its dual functionality: the bromine atom facilitates halogen bonding with proteins, while the pentyl group improves membrane permeability.

Structural Relationship to Parent Isatin Compound

The structural evolution from isatin to 5-bromo-1-pentylindole-2,3-dione involves two key modifications:

C5 Bromination

- Electronic Effects: Bromine’s electron-withdrawing nature polarizes the indole ring, increasing reactivity at C3 for nucleophilic attacks.

- Stereochemical Impact: The C5-Br substituent induces steric hindrance, directing regioselectivity in subsequent reactions (e.g., Friedel-Crafts alkylation).

N1 Pentylation

- Lipophilicity Enhancement: The pentyl chain increases the compound’s octanol-water partition coefficient (LogP), favoring blood-brain barrier penetration.

- Conformational Flexibility: The alkyl chain adopts gauche conformations, enabling adaptive binding to hydrophobic enzyme pockets.

Figure 1: Structural comparison of isatin (left) and 5-bromo-1-pentylindole-2,3-dione (right), highlighting substituent positions.

Recent Developments in Isatin Derivative Research

Recent studies emphasize structure-activity relationship (SAR) optimization for therapeutic applications:

Anticancer Applications

- Necroptosis Induction: Analogous N-alkylated isatins (e.g., 5-bromo-1-hexylindole-2,3-dione) trigger necroptosis in SW1573 lung cancer cells via RIPK1/RIPK3 pathway activation.

- Kinase Inhibition: C5-halogenated isatins exhibit nanomolar IC₅₀ values against tyrosine kinases, with bromine enhancing ATP-binding site interactions.

Antimicrobial Activity

- Gram-Negative Targeting: 5-Bromo derivatives demonstrate MIC₉₀ ≤ 2 µg/mL against Escherichia coli by inhibiting dihydrofolate reductase.

Enzyme Inhibition

- MAO-B Selectivity: N-pentyl substitution in isatin hydrazones improves MAO-B inhibition (IC₅₀ = 0.082 µM) while sparing MAO-A.

Table 2: Recent Advances in Isatin Derivative Research

Molecular Structure and Nomenclature

5-Bromo-1-pentylindole-2,3-dione represents a substituted isatin derivative characterized by the molecular formula C₁₃H₁₄BrNO₂ and a molecular weight of 296.16 g/mol [1]. The compound bears the CAS registry number 617697-70-8 and possesses the IUPAC name 5-bromo-1-pentylindole-2,3-dione [1]. The structural framework consists of an indole nucleus featuring two adjacent carbonyl groups at positions 2 and 3, constituting the characteristic isatin moiety [9].

The molecular architecture incorporates a bromine substituent at the 5-position of the benzene ring and a pentyl chain attached to the nitrogen atom at position 1 [1]. The exact mass of the compound is calculated as 295.02079 Da, with the InChI key PPDXMHQQBLFQEN-UHFFFAOYSA-N providing a unique structural identifier [1]. The SMILES representation CCCCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O accurately depicts the connectivity pattern within the molecule [1].

The nomenclature reflects the systematic naming convention for indole-2,3-dione derivatives, where the base structure is 1H-indole-2,3-dione, commonly known as isatin [9] [12]. The compound exists as various synonyms including 5-bromo-1-pentyl-1H-indole-2,3-dione and 5-bromo-1-pentylindoline-2,3-dione, all referring to the same chemical entity [1].

Physical Properties

Spectroscopic Characteristics

The infrared spectroscopic profile of 5-bromo-1-pentylindole-2,3-dione exhibits characteristic absorption bands consistent with the isatin structural framework [16] [26]. The carbonyl stretching vibrations manifest as two distinct bands, with the α-carbonyl (C-2) typically appearing at 1740-1750 cm⁻¹ and the β-carbonyl (C-3) at a lower frequency of 1620-1630 cm⁻¹ [16] [26] [31]. This frequency separation arises from vibrational coupling between the two carbonyl groups in the cyclic α-dicarbonyl system [27].

The presence of the bromine substituent at the 5-position introduces additional spectroscopic features, including carbon-bromine stretching vibrations in the 650-750 cm⁻¹ region [10]. The absence of N-H stretching bands in the 3180-3200 cm⁻¹ range confirms the N-alkylation with the pentyl chain [16] [31].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts [11]. The N-pentyl methylene protons adjacent to nitrogen typically resonate at 4.1-4.2 ppm in ¹H nuclear magnetic resonance spectra [11]. Aromatic protons appear in the expected 6.8-7.8 ppm region, with the bromine substituent causing predictable downfield shifts for neighboring positions [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbons at characteristic chemical shifts of 180-190 ppm, consistent with the α-dicarbonyl functionality [27]. The bromine-bearing carbon exhibits distinctive downfield shifts due to the electron-withdrawing nature of the halogen substituent [14].

Ultraviolet-visible absorption spectroscopy demonstrates characteristic absorption maxima in the 270-290 nm range, attributed to π→π* transitions within the aromatic system [29]. The presence of the electron-withdrawing bromine substituent may cause bathochromic shifts compared to unsubstituted analogs [33].

Solubility Parameters

The solubility characteristics of 5-bromo-1-pentylindole-2,3-dione are governed by its molecular structure and polarity distribution [34]. The calculated XLogP3-AA value of 3.4 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over aqueous media [1] [34]. This parameter reflects the balance between the hydrophobic pentyl chain and bromine substituent against the polar carbonyl functionalities [34].

The compound exhibits zero hydrogen bond donor capability due to the absence of protic groups, while possessing two hydrogen bond acceptor sites corresponding to the carbonyl oxygen atoms [1]. This hydrogen bonding profile influences solubility patterns in protic and aprotic solvents [34].

The rotatable bond count of four, primarily arising from the pentyl chain flexibility, contributes to conformational adaptability in different solvent environments [1] [32]. The pentyl substituent enhances solubility in nonpolar and moderately polar organic solvents while reducing aqueous solubility compared to shorter alkyl analogs [5] [34].

Comparative analysis with related indole derivatives suggests limited water solubility, with enhanced dissolution in alcohols, ethers, and halogenated solvents [30]. The bromine substituent contributes additional polarizability, potentially improving solubility in solvents capable of halogen bonding interactions [35].

Thermal Properties

The thermal stability and phase transition characteristics of 5-bromo-1-pentylindole-2,3-dione reflect the structural contributions of both the isatin core and substituent groups [37] [39]. Comparative analysis with related brominated isatin derivatives provides insights into expected thermal behavior patterns [39].

5-Bromoisatin, the parent compound without the pentyl substitution, exhibits a melting point in the range of 251-253°C [39]. The introduction of the pentyl chain is expected to significantly alter these thermal properties through increased molecular flexibility and reduced intermolecular interactions [22] [40].

Thermal decomposition studies on related isatin derivatives indicate multi-step degradation processes [37] [38]. The initial decomposition typically involves loss of substituent groups, followed by breakdown of the isatin core structure at elevated temperatures [37]. The presence of the bromine substituent may influence thermal stability through its electron-withdrawing effects and potential for elimination reactions [14].

Thermogravimetric analysis of similar compounds demonstrates decomposition onset temperatures in the range of 200-300°C, with the specific thermal profile dependent on substituent patterns [40]. The pentyl chain contributes to increased molecular weight while potentially reducing melting point through disruption of crystal packing [22].

Electronic Structure

Effect of Bromine on Electronic Distribution

The bromine substituent at the 5-position exerts significant electronic effects on the indole-2,3-dione system through its electron-withdrawing properties [14] [33]. With a Hammett σ-parameter of +0.23, bromine depletes electron density from the aromatic ring through inductive effects [33]. This electronic perturbation influences both the reactivity and spectroscopic properties of the molecule [14].

The electron-withdrawing nature of bromine enhances the electrophilicity of the adjacent aromatic carbons, particularly at positions 4 and 6 [14] [33]. This electronic redistribution affects the susceptibility of these positions to nucleophilic aromatic substitution reactions [14]. The meta-directing influence of bromine in electrophilic aromatic substitution reactions becomes relevant for further functionalization at the 7-position [17].

Quantum chemical calculations on related brominated indole systems demonstrate significant changes in molecular orbital distributions upon bromine substitution [33]. The highest occupied molecular orbital energies are typically lowered, while the lowest unoccupied molecular orbital energies may be affected depending on the substitution pattern [29].

The carbonyl groups at positions 2 and 3 experience indirect electronic effects from the bromine substituent through the aromatic π-system [26] [27]. These effects manifest as subtle changes in carbonyl stretching frequencies and chemical shifts in nuclear magnetic resonance spectroscopy [26] [27].

Influence of Pentyl Chain on Molecular Geometry

The pentyl chain attached to the nitrogen atom introduces conformational flexibility and steric considerations that influence the overall molecular geometry [32] [46]. The aliphatic chain exists in multiple conformational states, with gauche and anti arrangements around the carbon-carbon bonds [32] [46].

Molecular dynamics studies on similar N-alkylated systems reveal that pentyl chains can adopt extended, bent, or folded conformations depending on environmental conditions [32] [46]. The rotational barriers around the individual carbon-carbon bonds are typically 3-5 kcal/mol, allowing facile interconversion between conformational states at ambient temperatures [24].

The attachment point at the nitrogen atom provides a fulcrum for chain mobility, with the immediate N-methylene group experiencing restricted rotation due to partial double bond character in the N-carbonyl interaction [18]. This restriction influences the overall chain dynamics and spatial orientation relative to the aromatic system [46].

Steric interactions between the pentyl chain and substituents on the aromatic ring are generally minimal due to the out-of-plane orientation of the alkyl group [32]. However, specific conformations may bring the chain terminus into proximity with aromatic substituents, potentially influencing preferred conformational states [46].

Reactivity Patterns

Carbonyl Reactivity at C-2 and C-3 Positions

The carbonyl groups at positions 2 and 3 represent the most electrophilic sites within the 5-bromo-1-pentylindole-2,3-dione structure [16] [26]. These α-dicarbonyl functionalities exhibit enhanced reactivity compared to isolated ketones due to the electron-withdrawing effects of the adjacent carbonyl group [27].

Nucleophilic addition reactions at these positions proceed readily with various nucleophiles including amines, hydrazines, and hydroxylamine derivatives [16]. The reaction typically occurs preferentially at the C-3 position due to reduced steric hindrance compared to the C-2 carbonyl [16]. The bromine substituent at the 5-position may influence the reactivity through electronic effects, potentially enhancing electrophilicity [14].

Reduction reactions of the carbonyl groups can be achieved using conventional reducing agents such as sodium borohydride or lithium aluminum hydride [16]. Selective reduction of one carbonyl group over the other requires careful control of reaction conditions and stoichiometry [16].

Condensation reactions with active methylene compounds or aromatic aldehydes represent important synthetic transformations [16]. These reactions may proceed through either carbonyl group, with regioselectivity influenced by steric and electronic factors [27].

Halogen Chemistry at C-5 Position

The bromine atom at the 5-position serves as an excellent leaving group for nucleophilic aromatic substitution reactions [14] [47]. The electron-withdrawing nature of the adjacent isatin moiety activates the aromatic ring toward nucleophilic attack [14]. Various nucleophiles including amines, thiols, and alkoxides can displace the bromine under appropriate reaction conditions [47].

The reactivity toward nucleophilic substitution is enhanced by the presence of the electron-withdrawing carbonyl groups, which stabilize the intermediate Meisenheimer complex [14] [47]. Reaction conditions typically require elevated temperatures and polar aprotic solvents to facilitate nucleophile approach and bromine departure [47].

Palladium-catalyzed cross-coupling reactions represent a versatile approach for carbon-carbon bond formation at the 5-position [42] [47]. Suzuki, Sonogashira, and Heck coupling reactions can introduce various substituents while maintaining the integrity of the isatin core [47].

Metal-halogen exchange reactions using organolithium reagents provide access to organometallic intermediates suitable for subsequent electrophilic quenching [19]. These transformations require careful temperature control to prevent decomposition of the sensitive carbonyl functionalities [19].

Data Tables

Table 1: Physical and Chemical Properties of 5-Bromo-1-pentylindole-2,3-dione

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₄BrNO₂ | [1] |

| Molecular Weight (g/mol) | 296.16 | [1] |

| Exact Mass (Da) | 295.02079 | [1] |

| CAS Registry Number | 617697-70-8 | [1] |

| XLogP3-AA | 3.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| InChI Key | PPDXMHQQBLFQEN-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Characteristics

| Spectroscopic Method | Expected Value/Range | Reference |

|---|---|---|

| Infrared - C=O stretch (α-carbonyl) | 1740-1750 cm⁻¹ | [16] [26] |

| Infrared - C=O stretch (β-carbonyl) | 1620-1630 cm⁻¹ | [16] [26] |

| Infrared - C-Br stretch | 650-750 cm⁻¹ | [10] |

| ¹H Nuclear Magnetic Resonance - N-pentyl CH₂ | 4.1-4.2 ppm | [11] |

| ¹H Nuclear Magnetic Resonance - Aromatic protons | 6.8-7.8 ppm | [11] |

| ¹³C Nuclear Magnetic Resonance - Carbonyl carbons | 180-190 ppm | [27] |

| Ultraviolet-Visible λmax | 270-290 nm | [29] |

Table 3: Electronic Structure and Reactivity Analysis

| Position/Site | Electronic Character | Reactivity Pattern | Hammett Parameter |

|---|---|---|---|

| C-2 Carbonyl | Highly electrophilic | Nucleophilic addition/substitution | N/A |

| C-3 Carbonyl | Highly electrophilic | Nucleophilic addition/substitution | N/A |

| C-5 Bromine | Electron-withdrawing, leaving group | Nucleophilic aromatic substitution | +0.23 (σₚ) |

| N-1 Pentyl chain | Electron-donating, flexible | Steric bulk, lipophilicity | N/A |

| Indole ring C-4 | Electron-deficient | Reduced electrophilic substitution | N/A |

| Indole ring C-6 | Electron-deficient | Reduced electrophilic substitution | N/A |

Classical Synthetic Routes

Sandmeyer Methodology for Isatin Core Formation

The Sandmeyer methodology represents the oldest and most straightforward approach for isatin synthesis, first reported in 1919 [1] [2] [3]. This classical method involves the condensation between chloral hydrate and a primary arylamine in the presence of hydroxylamine hydrochloride in aqueous sodium sulfate to form an alpha-isonitrosoacetanilide intermediate [1] [4]. The subsequent electrophilic cyclization promoted by strong acids such as concentrated sulfuric acid furnishes isatin derivatives in yields exceeding 75% [1] [5].

The mechanism proceeds through initial formation of an oximino intermediate via nucleophilic substitution between hydroxylamine-derived oxime and aniline under basic conditions [3]. The critical cyclization step involves nucleophilic addition of the aromatic ring to the carbon-nitrogen double bond in the presence of concentrated sulfuric acid [3]. For meta-substituted arylamines, the oximino intermediate may form two stereoisomers during electrophilic cyclization, potentially yielding both 4-substituted and 6-substituted isatin derivatives [3].

Table 1: Classical Synthetic Routes for Isatin Core Formation

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Sandmeyer Methodology | Chloral hydrate + Aniline + Hydroxylamine HCl | Aqueous sodium sulfate, Conc. H2SO4 | Room temp to 80°C, Acid cyclization | 75-90 | Straightforward, well-established | Harsh cyclization conditions |

| Stolle Synthesis | Aniline + Oxalyl chloride | Lewis acids (AlCl3, TiCl4, BF3) | Moderate temp, Lewis acid catalysis | 60-85 | Good alternative to Sandmeyer | Requires Lewis acids |

| Gassman Approach | Aniline + tert-Butyl hypochlorite + β-keto sulfide | Triethylamine, Raney nickel | Low temp (-78°C), Mild conditions | 70-95 | Mild conditions, no strong acids | Multiple steps, desulfurization needed |

However, the Sandmeyer method exhibits certain limitations, including failure to convert oximino intermediates arising from nitroanilines, 2-fluoroanilines, and 2,4-difluoroanilines into corresponding isatin derivatives [3]. Additionally, the method requires harsh acidic conditions for cyclization and may produce regioisomeric mixtures with meta-substituted anilines [6].

Stolle Synthesis Adaptations

The Stolle procedure is considered the best alternative to the Sandmeyer methodology for synthesis of both substituted and unsubstituted isatins [1] [5] [4]. This method involves condensation of primary or secondary arylamines with oxalyl chloride to form a chlorooxalylanilide intermediate, which subsequently cyclizes in the presence of a Lewis acid catalyst [1] [5].

The reaction mechanism proceeds through initial formation of the chlorooxalylanilide intermediate followed by intramolecular Friedel-Crafts-type acylation promoted by Lewis acids such as aluminum trichloride, titanium tetrachloride, or boron trifluoride [5] [4]. The Stolle methodology demonstrates superior tolerance for electron-withdrawing substituents compared to the Sandmeyer approach, as the cyclization does not rely on electrophilic aromatic substitution of a pre-formed aromatic system [7].

Recent modifications have incorporated novel Lewis acids and optimized reaction conditions to improve yields and reduce reaction times [8]. The method has been successfully applied to synthesize 6,7-dimethoxyisatin derivatives with moderate to good yields when appropriate reaction conditions are employed [8].

Gassman Synthetic Approach

The Gassman indole synthesis provides a versatile method for preparing substituted indoles through sequential treatment of anilines with tert-butyl hypochlorite, beta-keto sulfide derivatives, and triethylamine [9] [10] [11]. This methodology was first reported by Gassman and co-workers in 1973 and offers several advantages over conventional Fischer indole synthesis [10] [12].

The reaction mechanism involves three distinct steps: oxidation of aniline using tert-butyl hypochlorite to generate chloramine intermediate, addition of keto-thioether to form sulfonium ion typically at low temperatures (-78°C), and base-mediated formation of sulfonium ylide followed by [13] [14]-sigmatropic rearrangement and subsequent condensation to yield 3-thiomethylindole [9] [11].

The Gassman approach demonstrates remarkable versatility, enabling preparation of 1-substituted, 2-substituted, and 2,7-disubstituted indoles under mild reaction conditions without requiring strong acids or bases [10] [11]. The 3-position thiomethyl group can be readily removed using Raney nickel to afford the corresponding 3-hydrogen indole derivative [9] [10]. This methodology has been successfully extended to various aniline derivatives, though electron-rich anilines such as 4-methoxyaniline tend to produce lower yields [9] [15].

Regioselective Bromination Strategies

Pyridinium Bromochromate (PBC) Methodology

Pyridinium bromochromate has emerged as an efficient and selective reagent for nuclear bromination of aromatic compounds [16] [17]. This methodology offers significant advantages over traditional brominating agents, particularly in terms of safety and selectivity profile [17] [18].

The PBC reagent is prepared by treating chromium trioxide with hydrobromic acid followed by addition of pyridine to yield dark brown crystals [17]. The bromination procedure involves heating the substrate with PBC in glacial acetic acid on a water bath for 20-45 minutes [17]. The reaction progress can be monitored by thin-layer chromatography and the characteristic green color development in the reaction mixture [17].

Table 2: Regioselective Bromination Strategies

| Reagent | Conditions | Selectivity | Yield (%) | Advantages | Safety/Environmental |

|---|---|---|---|---|---|

| Pyridinium Bromochromate (PBC) | Glacial acetic acid, 20-45 min, Water bath | Nuclear bromination only | 65-95 | Safe handling, no side-chain bromination | Less hazardous than Br2 |

| N-Bromosuccinimide (NBS) | CCl4, AIBN, UV irradiation or heat | Allylic/benzylic positions | 80-99 | Mild conditions, high yields | Stable reagent |

| Bromine in AcOH | Acetic acid, room temp to 70°C | Benzene ring bromination | 70-90 | Simple procedure | Toxic vapors |

| Pyridinium bromide perbromide | Pyridine, 0°C to room temp | Position-3 bromination | 76-98 | High regioselectivity | Safer than molecular bromine |

The PBC methodology demonstrates several notable advantages: simple procedure with easy product isolation, absence of hazardous effects compared to molecular bromine, exclusive nuclear bromination without side-chain substitution for hydroxy ketones, and high regioselectivity [17]. Studies on various substituted hydroxyacetophenones and phenols have shown yields ranging from 65% to 95% with excellent regioselectivity [17].

N-Bromosuccinimide Approaches

N-Bromosuccinimide represents one of the most widely utilized brominating reagents in organic synthesis, offering a bench-stable alternative to molecular bromine [19] [20]. The reagent functions as a convenient source of bromine radicals and demonstrates versatility in various bromination reactions [19].

For aromatic bromination, NBS typically requires activation through radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under UV irradiation or thermal conditions [21] [19]. The standard protocol involves refluxing NBS in anhydrous carbon tetrachloride with radical initiator to achieve allylic and benzylic bromination through the Wohl-Ziegler mechanism [19] [20].

Recent developments have focused on enhancing NBS reactivity through halogen bonding interactions with Lewis basic additives [22]. Studies have demonstrated that lactic acid derivatives can function as halogen bond acceptors with NBS, leading to increased electropositive character of bromine and enhanced electrophilic transfer efficiency [22]. An optimized procedure utilizing catalytic mandelic acid under aqueous conditions at room temperature has been developed to promote aromatic bromination with complete regioselectivity [22].

For indole bromination specifically, NBS in dimethylformamide has been shown to provide high regioselectivity for C3-bromination of methoxyindole derivatives [23]. The reaction proceeds efficiently at 0°C to room temperature, yielding ethyl 3-bromo-methoxyindole-2-carboxylates in 70-98% yield [23]. This selectivity contrasts with bromine in acetic acid, which tends to brominate the benzene moiety of methoxyindoles [23].

Alternative Brominating Reagents

Several alternative brominating reagents have been developed to address specific synthetic challenges and improve reaction selectivity. Bromodimethylsulfonium bromide (BDMS) has been identified as an effective reagent for alpha-monobromination of beta-keto esters and 1,3-diketones [24]. This reagent operates at mild temperatures (0-5°C or room temperature) without requiring additional bases, Lewis acids, or catalysts [24].

Pyridinium bromide perbromide offers another valuable alternative for regioselective bromination reactions [23]. When employed in pyridine solvent, this reagent demonstrates high selectivity for C3-bromination of indole derivatives at 0°C, providing yields of 76-98% for 3-bromo-methoxyindole-2-carboxylates [23]. The reagent offers improved safety profile compared to molecular bromine while maintaining excellent regioselectivity.

Dibromoisocyanuric acid (DBI) represents a stronger brominating reagent than NBS, though at higher cost [25]. This reagent has found application in specialized bromination reactions requiring enhanced reactivity. The choice between these alternative reagents depends on specific substrate requirements, desired selectivity patterns, and economic considerations.

N-Pentylation Procedures

Alkylation Reaction Conditions

N-Alkylation of indole derivatives represents a fundamental transformation in heterocyclic chemistry, with several methodological approaches available for installing pentyl substituents [26] [27]. The reaction conditions must be carefully optimized to favor N-alkylation over competing C-alkylation pathways, particularly at the highly nucleophilic C3 position of indole [28].

Traditional alkylation methods employ strong bases such as sodium hydride or potassium hydroxide in polar aprotic solvents [29]. For N-pentylation specifically, primary alkyl halides including 1-bromopentane or 1-iodopentane serve as effective alkylating agents [29]. The reaction typically proceeds through an SN2 mechanism, with primary halides demonstrating superior reactivity compared to secondary or tertiary alternatives.

Table 3: N-Pentylation Reaction Conditions

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| Pentyl bromide | KOH/NaOH | DMF/DMSO | 80-120 | 4-12 | 70-90 | N-alkylation favored |

| Pentyl chloride | K2CO3 | Acetonitrile | 60-100 | 6-18 | 60-85 | Moderate N-selectivity |

| Pentyl iodide | NaH | THF | 0-25 | 2-8 | 85-95 | High N-selectivity |

| 1-Bromopentane | Phase transfer catalyst | Aqueous/organic biphasic | 25-60 | 8-24 | 65-85 | Good N-selectivity |

Phase transfer catalysis offers an alternative approach for N-alkylation that operates under milder conditions [29]. This methodology utilizes quaternary ammonium salts to facilitate transfer of the pyrrolyl or indolyl anion from aqueous phase into organic solvent where alkylation occurs preferentially at the nitrogen center [29]. The method demonstrates particular utility for primary alkyl halides and can be conducted under ambient conditions.

Recent developments in N-alkylation methodology have focused on metal-catalyzed approaches using alcohols as alkylating agents [30] [31]. Ruthenium and iridium complexes have shown promise for N-alkylation reactions proceeding through borrowing hydrogen mechanisms [30] [31]. These methods offer improved atom economy and reduced waste generation compared to traditional halide-based alkylation.

Reaction Yield Optimization

Optimization of N-pentylation reactions requires careful consideration of multiple parameters including base selection, solvent choice, temperature control, and reaction time [30]. The choice of base significantly influences both reaction rate and selectivity, with stronger bases generally favoring N-alkylation over C-alkylation [29].

Solvent selection plays a crucial role in determining reaction outcomes. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitate anion solvation and enhance nucleophilicity [29]. Ethereal solvents like tetrahydrofuran provide good solvation properties while maintaining relatively mild reaction conditions [29].

Temperature optimization involves balancing reaction rate against selectivity considerations. Lower temperatures typically favor N-alkylation selectivity but may require extended reaction times [30]. Elevated temperatures accelerate reaction rates but can promote side reactions including C-alkylation and polyalkylation [32].

Recent studies have demonstrated that microwave irradiation can significantly enhance N-alkylation reaction rates while maintaining excellent selectivity [33]. Microwave-assisted conditions typically reduce reaction times from hours to minutes while providing comparable or superior yields [33] [34].

Stereoelectronic Considerations

The regioselectivity of indole alkylation is governed by complex stereoelectronic factors that influence the relative nucleophilicity of nitrogen versus carbon centers [35] [36]. The indole nitrogen possesses a lone pair of electrons that participates in aromatic stabilization through resonance with the pyrrole ring [36]. This delocalization reduces the basicity and nucleophilicity of nitrogen compared to simple amines.

Conversely, the C3 position of indole exhibits enhanced nucleophilicity due to resonance stabilization of the resulting carbanion [28]. The balance between N-alkylation and C-alkylation depends on reaction conditions, with hard electrophiles generally favoring nitrogen attack while soft electrophiles prefer carbon centers [28].

Stereoelectronic effects also influence the reactivity of N-substituted indoles in subsequent transformations [35]. The presence of electron-withdrawing substituents on the nitrogen atom can enhance electrophilicity of the indole ring system, facilitating electrophilic aromatic substitution reactions including bromination [37].

Conformational factors play an important role in determining reaction selectivity [38]. The planar geometry of indole allows for optimal orbital overlap between the nitrogen lone pair and the pi-system, influencing both nucleophilicity and subsequent reaction pathways [36]. Understanding these stereoelectronic principles enables rational design of selective alkylation procedures.

Modern Synthetic Approaches

Green Chemistry Applications

The application of green chemistry principles to indole synthesis has gained significant momentum in recent years, driven by environmental concerns and economic considerations [39] [33]. Green synthetic methodologies emphasize waste reduction, energy efficiency, and the use of environmentally benign reagents and solvents [33] [40].

Microwave-assisted synthesis represents one of the most successful green chemistry applications in indole chemistry [33] [34]. This technology enables rapid heating with enhanced energy efficiency compared to conventional thermal methods [41] [34]. Microwave irradiation typically reduces reaction times from hours to minutes while maintaining or improving yields [34]. The method has been successfully applied to various indole syntheses including multicomponent reactions and cyclization processes [39] [41].

Table 4: Modern Green Chemistry Approaches

| Approach | Key Features | Typical Conditions | Yield Enhancement | Environmental Score | Industrial Applicability |

|---|---|---|---|---|---|

| Microwave-assisted synthesis | Rapid heating, energy efficient | 80-150°C, 5-30 min | 2-5x faster | High | Moderate |

| Continuous flow synthesis | Precise control, scalability | Room temp to 100°C, continuous | 10-50% higher | Very High | High |

| Water as solvent | Environmentally benign | Aqueous medium, mild temp | 20-40% increase | Excellent | High |

| Solvent-free conditions | Waste reduction | Neat conditions, grinding | 15-30% increase | Excellent | Moderate |

| Ionic liquids | Recyclable, low volatility | Room temp to 80°C | 25-45% increase | High | Moderate |

Water as a reaction medium offers exceptional environmental benefits while often enhancing reaction rates and selectivity [42] [41]. Aqueous microdroplet chemistry has enabled novel N-alkylation reactions of indoles that are not achievable under conventional bulk conditions [42]. The unique environment of microdroplets allows for chemoselective N-alkylation through three-component Mannich-type reactions without requiring catalysts [42].

Solvent-free synthesis provides another attractive green chemistry approach [41] [43]. Mechanochemical methods using ball milling or grinding techniques can achieve excellent yields while eliminating solvent waste [43]. A recent example demonstrated efficient synthesis of beta-indole derivatives via Yonemitsu reaction using only 50 microliters of water as a green promoter without additional solvents [41].

Multicomponent reactions (MCRs) embody several green chemistry principles by maximizing atom economy and minimizing waste generation [39] [40]. A sustainable multicomponent indole synthesis has been developed using inexpensive anilines, glyoxal dimethyl acetal, formic acid, and isocyanides [39] [40]. This method operates under mild conditions using ethanol as solvent without metal catalysts, delivering superior environmental metrics compared to competing procedures [40].

Continuous Flow Techniques

Continuous flow chemistry has emerged as a transformative technology for organic synthesis, offering advantages in terms of reaction control, safety, scalability, and process efficiency [44] [45] [46]. The miniaturized reactor environment provides enhanced heat and mass transfer while enabling precise control of reaction parameters [47] [44].

For heterocyclic synthesis, continuous flow techniques offer particular benefits including improved reaction kinetics, enhanced safety for hazardous transformations, and facilitated scale-up processes [47]. The technology enables handling of reactive intermediates and toxic reagents under controlled conditions with minimal exposure risks [45] [48].

Continuous flow synthesis of indole derivatives has been successfully demonstrated using telescoped multi-step processes [48]. These integrated approaches combine multiple synthetic transformations in a single continuous operation, reducing isolation and purification steps while improving overall efficiency [44] [46]. The flow configuration can be readily customized to meet specific reaction demands including temperature control, residence time optimization, and reagent mixing [48].

Recent developments have focused on combining continuous flow with other enabling technologies such as microwave irradiation, photochemistry, and electrochemistry [49]. These hybrid approaches leverage the advantages of each technology to achieve superior reaction outcomes [49]. For example, flow photochemistry enables efficient intramolecular cyclization reactions for indole synthesis under mild conditions [50].

The scalability advantages of continuous flow make it particularly attractive for pharmaceutical applications [46]. Several active pharmaceutical ingredients containing indole motifs have been successfully prepared using continuous flow methodologies [46]. The technology enables rapid transfer from research scale to production scale without extensive reoptimization [45].

Catalyst Development for Improved Selectivity

The development of selective catalysts represents a central challenge in modern synthetic chemistry, with selectivity often being more valuable than activity alone [51] [52] [53]. Catalytic selectivity encompasses multiple dimensions including regioselectivity, stereoselectivity, chemoselectivity, and reaction pathway control [51] [52].

Table 5: Catalyst Development for Improved Selectivity

| Catalyst Type | Selectivity Type | Mechanism | Typical ee/selectivity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Lewis acids (AlCl3, TiCl4) | Regioselectivity | Electrophilic activation | 90-95 | High activity | Moisture sensitive |

| Transition metal complexes | Enantioselectivity | Asymmetric induction | 85-98 | High enantioselectivity | Expensive ligands |

| Organocatalysts | Chemoselectivity | Hydrogen bonding/steric effects | 80-95 | Metal-free, mild conditions | Limited substrate scope |

| Heterogeneous catalysts | Shape selectivity | Size/shape exclusion | 70-90 | Easy separation, recyclable | Mass transfer limitations |

| Photocatalysts | Reaction pathway control | Radical/excited state chemistry | 75-92 | Mild conditions, visible light | Requires photoreactor setup |

Transition metal catalysts have demonstrated remarkable success in achieving high enantioselectivity for asymmetric transformations [54] [55]. Recent developments in nickel-catalyzed reactions have enabled enantio- and diastereoselective processes with simultaneous control of multiple stereocenters [54]. These catalysts operate through sophisticated mechanisms involving sequential stereoselective steps to generate products as single stereoisomers [54].

Organocatalysts offer an attractive metal-free alternative for selective transformations [38] [56]. These catalysts typically operate through non-covalent interactions including hydrogen bonding, electrostatic interactions, and steric effects [56]. Borane-based organocatalysts have shown particular promise for direct C3 alkylation of indoles using amine-derived alkylating agents [56].

Photocatalysts represent an emerging class of selective catalysts that enable novel reaction pathways through excited state chemistry [55] [50]. Photoredox catalysis has enabled enantioconvergent decarboxylative N-alkylation reactions using cobalt-salen complexes [55]. These systems demonstrate remarkable enantiocontrol through intricate interplay between attractive and repulsive interactions in the catalyst framework [55].

The development of heterogeneous catalysts offers advantages in terms of catalyst separation and recycling [52]. Shape-selective catalysts based on zeolites and molecular sieves can provide high selectivity through size and shape exclusion mechanisms [52] [57]. These materials enable control of reaction selectivity based on molecular dimensions and transition state geometries [57].